molecular formula C13H11N3O2 B2392899 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid CAS No. 1542200-41-8

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid

Cat. No.: B2392899
CAS No.: 1542200-41-8
M. Wt: 241.25
InChI Key: DXVGUPZNRSIJPL-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both pyrazole and indole moieties. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid typically involves multi-step procedures that start with the preparation of the pyrazole and indole intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrazole and indole structure, which provides a versatile platform for the development of novel compounds with enhanced biological activities.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-15-7-9(6-14-15)16-8-11(13(17)18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVGUPZNRSIJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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